2'-Deoxyadenosine-15N1

Structural Biology NMR Spectroscopy DNA-Ligand Interactions

Quantitative DNA adductomics and NMR structural studies require precise isotopic controls. Unlabeled nucleosides lack the necessary mass shift, while multi-labeled analogs create spectral interference. - **Isotopic Purity:** 15N enrichment at N1 position only; monoisotopic mass 252.10 Da (+1 Da vs. unlabeled). - **Key Application:** Internal standard for LC-MS/MS (IDMS) of oxidative or bulky DNA adducts (e.g., 8-oxo-dA, PAH-dA). - **NMR Utility:** Site-specific probe for 1H-15N HSQC to resolve base pairing and N1 alkylation vs. N6 alkylation in DNA damage studies. - **Supply Chain:** Packaged for controlled lab use; 24h dispatch for research quantities.

Molecular Formula C10H13N5O4
Molecular Weight 268.23 g/mol
Cat. No. B15574395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-Deoxyadenosine-15N1
Molecular FormulaC10H13N5O4
Molecular Weight268.23 g/mol
Structural Identifiers
InChIInChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13)/t4-,6-,7-,10-/m1/s1/i11+1
InChIKeyOIRDTQYFTABQOQ-ZGUONDJVSA-N
Commercial & Availability
Standard Pack Sizes0.25 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2'-Deoxyadenosine-15N1 for MS & NMR Research


2'-Deoxyadenosine-15N1 is a purine deoxyribonucleoside in which a single nitrogen atom within the adenine base is specifically enriched with the stable, non-radioactive isotope nitrogen-15. With a molecular formula of C₁₀H₁₃N₄¹⁵NO₃ and a molecular weight of 252.24 g/mol, this isotopologue is chemically identical to unlabeled 2'-deoxyadenosine (CAS 958-09-8) . The strategic placement of the 15N label at either the N1 or N6 position—achieved through specialized synthetic routes like the Dimroth rearrangement—creates a powerful, atom-specific probe that is indistinguishable from its natural abundance counterpart in biochemical reactions but uniquely visible to nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) [1][2]. This precise labeling enables its primary applications as an internal standard for accurate MS quantification and as a site-directed probe for high-resolution structural studies of nucleic acids, free from the hazards and regulatory constraints of radioactive alternatives [3].

Type Isotope-labeled internal standard (ISTD)
Label N1-15N, +1 Da mass shift
Probe Site-specific 15N NMR handle
Workflow LC-MS/MS quantification, NMR structure/damage studies

2'-Deoxyadenosine-15N1 vs. Unlabeled and Multi-Labeled Analogs


Substituting 2'-Deoxyadenosine-15N1 with its unlabeled or alternative isotopologue counterparts in analytical or structural biology applications is not a viable procurement strategy, as it fundamentally undermines the methodological basis of the experiments it supports. The natural abundance of the NMR-active 15N isotope is a mere 0.37%, rendering unlabeled 2'-deoxyadenosine effectively invisible for direct 15N NMR detection [1]. Similarly, in quantitative mass spectrometry, the unlabeled compound cannot serve as an internal standard because it is indistinguishable from the endogenous analyte, a critical failure for achieving the accuracy and precision required by isotope dilution methods [2]. Furthermore, alternative isotopologues like 2'-Deoxyadenosine-15N5 or 2'-Deoxyadenosine-13C10,15N5 introduce multiple labeled atoms and a correspondingly larger mass shift, which can be advantageous for MS but may cause undesirable NMR spectral crowding or prohibitively high synthetic cost. The specific, single-atom 15N1 label represents a deliberate design choice, offering a minimally perturbed chemical environment ideal for site-specific NMR probing, a capability lost when generic or multiply-labeled alternatives are used [3]. The evidence presented in Section 3 quantifies these critical performance differentials.

Unlabeled 2'-deoxyadenosine
Lacks +1 Da shift for IDMS; no 15N NMR signal. Cannot serve as an internal standard or site-specific probe.
15N6-labeled analog
Different chemical shift (~100-150 ppm) targets exocyclic N6, not N1. N1-specific adduction or base-pairing studies may not transfer.
Multi-labeled (13C/15N) analog
Larger mass shift (+5 Da) alters IDMS transition; complex NMR coupling patterns may shift site-specific N1 assignment context.

2'-Deoxyadenosine-15N1: Procurement Evidence for MS & NMR


Mass Shift Differentiation for Isotope Dilution MS

The 15N1 label on 2'-deoxyadenosine-15N1 provides a unique, high-sensitivity NMR handle for studying DNA structure and interactions, a capability completely absent in the unlabeled compound. Unlabeled 2'-deoxyadenosine contains nitrogen at natural isotopic abundance (99.63% 14N, 0.37% 15N), which has a nuclear spin of I=1 and is therefore not detectable by standard NMR. In contrast, the 15N isotope (I=1/2) yields sharp, quantifiable signals. The site-specific label at the N6-amino position (6-15NH2-2'-deoxyadenosine) has been used to directly probe ligand binding sites in the DNA major groove via 1H-15N multiple quantum NMR, reporting distinct chemical shift values for the adenosine amino nitrogen and proton resonances [1].

Mass Shift (IDMS)
Head-to-head
+1 Da (252.10 Da) vs. unlabeled (251.10 Da); -4 Da vs. 15N5 (255.10 Da)
Supports clean IDMS quantification with minimal isotopic overlap.
ESI-MS positive mode; vendor CoA.
Structural Biology NMR Spectroscopy DNA-Ligand Interactions

Site-Specific 15N NMR Resolution at N1

The 15N-labeled deoxyadenosine ([15N5]-2'-deoxyadenosine, a close analog to the 15N1 form) provides a non-radioactive alternative to the gold-standard 3H-thymidine method for measuring bacterial production in aquatic ecosystems. The 15N-dA method demonstrated a significant positive correlation with the conventional tritiated thymidine (3H-TdR) method, with average 15N-dA:3H-TdR incorporation ratios of 0.55 (CI: 0.51-0.58) for coastal seawater samples and 0.28 (CI: 0.23-0.34) for lake water samples [1].

NMR Chemical Shift
Head-to-head
Distinct N1 resonance separated by ~100-150 ppm from N6 in d(CGTACG) hexamer.
Enables unambiguous N1 assignment for base-pairing/damage studies.
Aqueous buffer, reported in Gao & Jones (1987).
Aquatic Microbial Ecology Bacterial Production Stable Isotope Probing

Distinguishing N1 vs. N6 Adduct Reactivity

2'-Deoxyadenosine-15N1 is not only an analytical probe but also a key synthetic intermediate. It is specifically used as a precursor in the synthesis of more complex, multi-isotope labeled compounds, such as 8-Oxo-2'-deoxyguanosine-13C,15N2, which is a crucial biomarker for oxidative DNA damage related to mutagenesis and carcinogenesis . This provides a clear, application-driven differentiation: while 2'-Deoxyadenosine-15N5 or 2'-Deoxyadenosine-13C10,15N5 are often used as internal standards due to their larger mass shifts, the 15N1 form offers a more economical and synthetically versatile building block for creating specific, doubly labeled probes.

Adduct Reactivity
Head-to-head
N1-adduct detection vs. N6-adduct monitoring via 15N NMR; N1/N6 ratio quantifiable after Dimroth rearrangement.
Supports discrimination of N1 vs. N6 carcinogen adduction pathways.
In vitro styrene oxide/PAH diol epoxide reactions; Kim et al. (2000).
Synthetic Chemistry DNA Damage Biomarker Synthesis

Applications of 2'-Deoxyadenosine-15N1 in DNA Damage & Structure


Isotope Dilution LC-MS/MS for DNA Adduct Quantification

Structural biology laboratories investigating the specific atomic interactions between DNA and small-molecule ligands, proteins, or metal ions should utilize 2'-Deoxyadenosine-15N1. The site-specific 15N label (e.g., at the N6 position) acts as an isolated, non-perturbing probe, allowing researchers to directly monitor changes in chemical environment upon ligand binding. This application is validated by the direct detection of 15N-labeled amino protons in a DNA-ligand complex, providing a clear spectral window free from the overwhelming background of natural-abundance 14N, which is invisible in standard NMR [1]. The use of this compound is essential for any study aiming to map binding interfaces or conformational changes at the atomic level on the adenine base.

NMR Analysis of DNA Oligonucleotide Structure & Dynamics

Environmental microbiology and aquatic ecology labs tasked with measuring bacterial secondary production in water samples should procure 15N-labeled deoxyadenosine (exemplified by [15N5]-dA) as a direct, safer, and logistically simpler alternative to radioactive [3H]-thymidine. The method's quantitative performance has been rigorously validated against the radiochemical standard, showing a strong, significant positive correlation and enabling accurate prediction of DNA synthesis rates across a wide range of environmental conditions [2]. Adoption of this stable isotope probing approach mitigates the need for specialized radiation safety infrastructure and waste management, streamlining field sampling and laboratory workflows without compromising data integrity.

Elucidation of Carcinogen-DNA Adduction Pathways

Synthetic chemistry groups and specialized analytical facilities engaged in developing novel, isotope-labeled probes for multi-dimensional NMR (e.g., 13C-15N correlation experiments) should select 2'-Deoxyadenosine-15N1 as a versatile building block. Its single-site 15N enrichment is a strategic asset for constructing probes with a lower overall mass shift and less NMR spectral crowding than uniformly labeled (U-15N) analogs, while providing a precise point of attachment for additional labels, such as a 13C 'tag' [3]. This approach is specifically valuable for synthesizing complex markers like 8-Oxo-2'-deoxyguanosine-13C,15N2, a key biomarker for oxidative stress, for which 15N1-dA serves as a critical precursor, enabling studies that would be cost-prohibitive or synthetically challenging with other isotopologues .

Application
Selection Property
Validation Focus
IDMS quantification of DNA adducts in research digests
+1 Da mass shift; isotopic enrichment >98%
Matrix-effect correction, recovery review in enzymatic hydrolysates
NMR structure/dynamics of oligonucleotides
Site-specific N1 15N handle, distinct chemical shift
HSQC-based assignment, ligand-binding perturbation review
Carcinogen-DNA adduction pathway elucidation
N1-specific adduct monitoring via 15N NMR
Adduct ratio quantification, Dimroth rearrangement tracking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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